n-Benzylacetamidine

Description

Significance of n-Benzylacetamidine in Contemporary Chemical Science

The contemporary significance of this compound in chemical research is multifaceted, spanning its utility in synthetic chemistry and its role in mechanistic biological investigations.

Pharmaceutical Intermediate and Synthetic Utility: The hydrochloride salt of this compound is recognized as an important intermediate within the pharmaceutical industry google.com. Research efforts have been directed towards developing efficient and environmentally conscious synthesis routes for this compound, highlighting its value in producing more complex molecules for potential therapeutic applications google.com. The focus on green chemistry principles in its synthesis underscores its industrial relevance google.com.

Enzyme Inhibition and Mechanistic Studies: A key area of contemporary research involves this compound's potent and selective inhibitory activity against inducible nitric oxide synthase (iNOS) apexbt.com. Studies have quantified this activity, reporting an IC50 value of 0.20 μM for iNOS and 350 μM for endothelial nitric oxide synthase (eNOS) apexbt.com. This differential inhibition makes this compound a valuable tool for researchers investigating the distinct physiological and pathological roles of various nitric oxide synthase (NOS) isoforms apexbt.com. Nitric oxide (NO) is a critical signaling molecule involved in numerous biological processes, and understanding its production pathways, particularly through NOS enzymes, is a significant focus in chemical biology and pharmacology apexbt.com.

Historical Context of this compound Research

The historical development of this compound research is characterized by advancements in its synthesis and the elucidation of its biological functions. Early investigations likely focused on establishing reliable synthetic pathways for its production, with later research delving into its potential applications. The development of hydrochloride salt synthesis methods, emphasizing mild reaction conditions, good product quality, and reduced environmental impact, reflects a progression towards more sustainable chemical manufacturing processes google.com. Furthermore, the characterization of this compound as a selective inhibitor of iNOS marked a significant step in understanding its biochemical relevance and potential as a molecular probe in biological systems apexbt.com.

Data Table: Key Biological Activity Parameters of this compound in Research

| Target Enzyme | Activity Type | Measured Value (IC50) | Source |

| iNOS | Inhibition | 0.20 μM | apexbt.com |

| eNOS | Inhibition | 350 μM | apexbt.com |

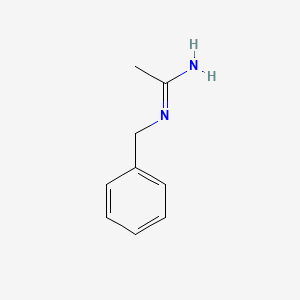

Structure

3D Structure

Properties

IUPAC Name |

N'-benzylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAZFIPLVKCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzylacetamidine and Its Derivatives

Classical Synthetic Routes

Classical synthetic routes to n-Benzylacetamidine and its salts often rely on well-established reactions involving readily available starting materials.

Formation of this compound through Reaction of Benzylamine (B48309) with Acylating Agents

A fundamental method for synthesizing this compound involves the reaction between benzylamine and suitable acylating agents. Specifically, reacting benzylamine with acetic anhydride (B1165640) or acetyl chloride under controlled conditions yields this compound smolecule.com. These reactions typically involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (acetate or chloride) and a proton, forming the amidine functional group.

Conversion to Hydrobromide Salts

Once this compound is synthesized, it can be readily converted into its hydrobromide salt. This is achieved by treating the free base this compound with hydrobromic acid. The acidic proton from hydrobromic acid protonates one of the nitrogen atoms of the amidine group, leading to the precipitation of this compound hydrobromide smolecule.com. This salt formation is a common strategy to improve the handling, stability, and purification of amine-containing compounds.

Modern and Advanced Synthetic Strategies

Modern synthetic strategies build upon classical methods, often incorporating catalytic processes and principles of green chemistry to enhance efficiency and reduce environmental impact.

Catalytic Approaches in this compound Synthesis

Catalytic methods play a significant role in advancing the synthesis of this compound derivatives. For instance, in the synthesis of this compound hydrochloride, catalytic hydrogenation using Raney nickel is employed. This catalytic approach is crucial in a multi-step synthesis where a precursor is reduced, often in the presence of hydrogen gas, to form the desired amidine structure google.com. The use of catalysts like Raney nickel facilitates reactions under milder conditions and can improve yields and selectivity.

Environmentally Benign Synthetic Protocols (Green Chemistry)

The principles of green chemistry are increasingly integrated into synthetic methodologies for compounds like this compound hydrochloride. One reported synthesis route for this compound hydrochloride is characterized by mild reaction conditions, a reduced generation of by-products ("less three wastes"), and straightforward post-treatment procedures. These attributes align with the requirements of green chemistry, promoting more sustainable and environmentally friendly chemical manufacturing processes google.com.

Specific Methodologies for this compound Hydrochloride Synthesis

A detailed methodology for the synthesis of this compound hydrochloride has been described, involving a multi-step process that starts with benzyl (B1604629) hydroxylamine (B1172632) hydrochloride. This approach typically includes the following key stages:

Formation of Benzyl Hydroxylamine Solution: Benzyl hydroxylamine hydrochloride is reacted with a sodium hydroxide (B78521) aqueous solution in toluene (B28343). After reaction and separation of the aqueous layer, the benzyl hydroxylamine is obtained in a toluene solution, often dried using agents like sodium sulfate (B86663) google.com.

Formation of Intermediate 1: Acetonitrile (B52724) is added to the benzyl hydroxylamine toluene solution and heated to react, forming an intermediate compound after solvent removal google.com.

Hydrogenation and Salt Formation: The intermediate is then subjected to hydrogenation using hydrogen gas in the presence of a catalyst, such as Raney nickel, typically in an autoclave under controlled pressure and temperature. Following hydrogenation, hydrogen chloride is introduced, often as a solution in methanol, to precipitate the this compound hydrochloride product google.com.

Table 2.1: Synthesis of this compound Hydrochloride

| Step | Starting Materials/Reagents | Conditions | Catalyst | Product/Intermediate | Yield (approx.) | Citation |

| 1 | Benzyl hydroxylamine hydrochloride, NaOH (aq), Toluene | 0–15 °C, 2–4 h; pH adjusted to 9–10; drying with Na₂SO₄ | None | Benzyl hydroxylamine toluene solution | N/A | google.com |

| 2 | Acetonitrile, Benzyl hydroxylamine toluene solution | 65–70 °C, 5 h | None | Intermediate 1 | N/A | google.com |

| 3 | Intermediate 1, Hydrogen, HCl (in methanol) | 0.8 MPa, 65–70 °C, 5 h; 3 cycles of nitrogen substitution | Raney Nickel | This compound hydrochloride | >95% | google.com |

Chemical Reactivity and Mechanistic Studies of N Benzylacetamidine

Fundamental Reaction Pathways

The reactivity of n-Benzylacetamidine is largely dictated by the presence of the amidine functional group, which contains both nucleophilic nitrogen atoms and a basic character. This allows it to participate in a variety of reactions, particularly those involving electrophilic species.

Condensation Reactions with Carbonyl Compounds

This compound can engage in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically involve the nucleophilic attack of one of the nitrogen atoms of the amidine group on the electrophilic carbonyl carbon. This initial addition is often followed by dehydration, leading to the formation of more complex structures. The specific outcome and mechanism can be influenced by the nature of the carbonyl compound and the reaction conditions employed. These condensation reactions are fundamental to its role as a precursor in synthesizing various organic molecules smolecule.com.

Formation of Imines and Enamines as Key Intermediates

A significant outcome of the condensation reactions involving this compound and carbonyl compounds is the formation of imines and enamines. These species are crucial intermediates in a wide array of organic transformations. The reaction with aldehydes or ketones can yield imine derivatives, where the carbonyl oxygen is replaced by the nitrogen of the amidine, with the elimination of water. Depending on the specific structure and reaction conditions, enamine-like intermediates or products can also arise. The ability to readily form these reactive intermediates underscores this compound's utility in constructing more elaborate molecular architectures smolecule.com.

Table 1: General Reaction Pathways of this compound

| Reaction Type | General Reactants | General Products | Significance in Synthesis |

| Acylation | Acyl chlorides or anhydrides | Substituted acetamides | Modification of the amine functionality, leading to amide derivatives. |

| Hydrolysis | Acidic or basic conditions | Benzylamine (B48309) and acetic acid | Cleavage of the amidine bond, useful for structural analysis or degradation studies. |

| Condensation | Aldehydes or ketones | Imines or enamines | Formation of key intermediates for further synthetic elaborations. |

Role as a Synthetic Intermediate and Building Block in Organic Transformations

This compound serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the pharmaceutical industry and the synthesis of complex nitrogen-containing compounds. Its structure, featuring both an aromatic benzyl (B1604629) group and a reactive amidine moiety, allows for diverse functionalization and incorporation into larger molecules.

The compound has been recognized for its utility in the synthesis of various bioactive molecules. Its ability to participate in condensation reactions, as described above, enables the creation of imine and enamine intermediates, which are pivotal in constructing heterocyclic compounds and other complex organic frameworks. Furthermore, its potential for acylation and hydrolysis reactions allows for its modification or breakdown into simpler components, which can be strategically employed in multi-step syntheses smolecule.comgoogle.comlookchem.com. The compound's role as an intermediate is highlighted by its application in the pharmaceutical sector, where it aids in the isolation and structural elucidation of new compounds, including potential antibiotics lookchem.com.

The benzyl group provides a degree of lipophilicity and can influence the pharmacokinetic properties of derived compounds, while the acetamidine (B91507) unit offers sites for further chemical elaboration or interaction with biological targets. This combination makes this compound a versatile starting material for developing novel chemical entities with potential therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of N Benzylacetamidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR provide information about the types of protons and carbons present, their chemical environments, and their connectivity. Advanced 2D NMR techniques further resolve complex structural assignments.

¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule. For n-Benzylacetamidine, the ¹H NMR spectrum is expected to exhibit signals corresponding to its various proton environments.

Methyl Protons (CH₃): The methyl group attached to the amidine carbon (C=N) is expected to appear as a singlet due to the absence of adjacent protons. This signal typically resonates in the range of δ 2.0–2.3 ppm .

Methylene (B1212753) Protons (CH₂): The methylene protons, situated between the amine nitrogen and the phenyl ring, are expected to appear as a singlet due to free rotation and lack of adjacent coupling partners, or potentially a broadened signal if the NH protons are not rapidly exchanging. These protons are typically observed around δ 4.5–4.8 ppm .

Amidine NH Protons: The amidine moiety contains two nitrogen atoms, each potentially bearing a proton. The imine proton (=NH) and the amine proton (-NH-) can exhibit broad signals due to their exchangeable nature with trace amounts of water or other protic solvents, and potentially tautomerization within the amidine system. These signals are typically found in the range of δ 4.0–9.0 ppm , with their exact position and shape being highly dependent on solvent, concentration, and temperature.

Phenyl Protons (C₆H₅): The aromatic protons of the benzyl (B1604629) group will appear as a multiplet in the characteristic aromatic region, typically between δ 7.2–7.4 ppm . The integration of these signals should correspond to five protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | 2.0–2.3 | s | 3H |

| CH₂ | 4.5–4.8 | s | 2H |

| =NH | 6.0–9.0 (broad) | br s | 1H |

| -NH- | 4.0–7.0 (broad) | br s | 1H |

| Phenyl (Ar-H) | 7.2–7.4 | m | 5H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for each unique carbon environment.

Methyl Carbon (CH₃): The methyl carbon attached to the amidine carbon is expected to resonate in the aliphatic region, typically around δ 20–25 ppm .

Methylene Carbon (CH₂): The methylene carbon, linking the nitrogen to the phenyl ring, is expected to appear around δ 45–50 ppm .

Amidine Carbon (C=N): The carbon atom involved in the C=N double bond of the amidine group is significantly deshielded and is expected to resonate in the downfield region, typically between δ 155–165 ppm .

Phenyl Carbons (C₆H₅): The aromatic carbons of the phenyl ring will exhibit signals in the range of δ 125–140 ppm . The ipso carbon (directly attached to the CH₂ group) will likely be the most deshielded among the aromatic carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| CH₃ | 20–25 |

| CH₂ | 45–50 |

| C=N (Amidine) | 155–165 |

| Phenyl (Ar-C) | 125–140 |

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons, providing valuable confirmation of assignments libretexts.org.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning complex spectra and confirming connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton couplings, typically over two or three bonds harvard.eduemerypharma.comsdsu.eduyoutube.com. For this compound, a COSY spectrum would be useful to confirm if the methylene protons are coupled to the amine NH proton, or if any through-space correlations exist.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes direct one-bond correlations between protons and the carbons to which they are attached harvard.eduemerypharma.comsdsu.eduyoutube.comcolumbia.edu. This would confirm the assignments of the CH₃, CH₂, and phenyl protons to their respective carbons, and also confirm the presence of CH and CH₂ groups in the phenyl ring.

The methyl protons (CH₃) and the amidine carbon (C=N).

The methylene protons (CH₂) and the amidine carbon (C=N).

The methylene protons (CH₂) and the ipso carbon of the phenyl ring.

The phenyl protons and the methylene carbon (CH₂).

Solid-state NMR (SSNMR) is employed to study the structure and dynamics of compounds in their solid crystalline forms rsc.org. For this compound, SSNMR could be used to investigate polymorphism, assess the purity of solid samples, and study intermolecular interactions such as hydrogen bonding in the solid state. Techniques like ¹³C{¹H} cross-polarization (CP) magic-angle spinning (MAS) NMR can provide characteristic spectral fingerprints for different solid forms. ¹⁴N or ¹⁵N SSNMR can also provide detailed information about the nitrogen environments within the amidine moiety rsc.org.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) offers exceptional accuracy in mass measurement, allowing for the determination of the precise elemental composition of a molecule measurlabs.com. For this compound (C₉H₁₂N₂), the monoisotopic mass can be calculated with high precision.

The molecular formula C₉H₁₂N₂ corresponds to a monoisotopic mass of 148.10006 Da . HRMS would confirm this exact mass, thereby supporting the proposed molecular formula and distinguishing it from isobaric compounds with different elemental compositions.

In addition to the molecular ion, MS analysis provides fragmentation patterns that can further elucidate the structure. Potential characteristic fragments for this compound might include:

[M]⁺• (Molecular Ion): m/z 148.10006

[M - CH₃]⁺: Loss of a methyl radical, resulting in a fragment at m/z 133.0738.

[M - NH₂]⁺: Loss of an amino group, yielding a fragment at m/z 131.0871.

[CH₂Ph]⁺ (Benzyl Cation): A prominent fragment due to the cleavage of the C-N bond, observed at m/z 91.0548.

[CH₃C(=NH)₂]⁺ (Protonated Acetamidine): Resulting from the cleavage of the benzyl group, this fragment would appear at m/z 43.0497.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated Exact Mass (Da) | m/z | Potential Origin |

| Molecular Ion | C₉H₁₂N₂ | 148.10006 | 148.10006 | Intact molecule |

| Loss of CH₃ | C₈H₉N₂ | 133.0738 | 133.0738 | [M - CH₃]⁺ |

| Loss of NH₂ | C₉H₁₀N | 131.0871 | 131.0871 | [M - NH₂]⁺ |

| Benzyl Cation | C₇H₇ | 91.0548 | 91.0548 | Cleavage of C-N bond |

| Acetamidinium | C₂H₆N₂ | 43.0497 | 43.0497 | Cleavage of benzyl group, protonated amidine |

These fragmentation patterns, when analyzed by MS/MS techniques, can provide strong corroborative evidence for the proposed structure of this compound.

Compound List

this compound

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to break down selected ions (precursor ions) into smaller fragments (product ions) nationalmaglab.org. This fragmentation process reveals detailed information about the chemical structure of the precursor ion. By analyzing the mass-to-charge ratio (m/z) of the precursor ion and its resulting fragments, the molecular structure can be elucidated.

In studies involving this compound, MS/MS analysis has been employed to identify its presence and characterize its fragmentation patterns. The parent molecular ion of this compound, when protonated ([M+H]⁺), typically appears at an m/z of 150 conicet.gov.ar. Subsequent fragmentation of this ion provides characteristic product ions that are indicative of its structure.

Specific fragmentation pathways observed for this compound include the loss of methyl radical or other small neutral molecules, leading to ions at m/z 135, 120, and 107. These fragments have been assigned to potential structures such as N-benzyl formamide (B127407) (C₈H₉NO), N-methylidene(phenyl)methanaminium (C₈H₁₀N), and benzyl ammonium (B1175870) (C₇H₉N), respectively conicet.gov.ar. These fragmentation patterns are crucial for confirming the identity of this compound in complex mixtures.

Tandem Mass Spectrometry Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Identity |

| 150 | 135 | N-benzyl formamide (C₈H₉NO) |

| 150 | 120 | N-methylidene(phenyl)methanaminium (C₈H₁₀N) |

| 150 | 107 | Benzyl ammonium (C₇H₉N) |

Chromatographic-Spectroscopic Coupling Techniques

Combining chromatographic separation with mass spectrometric detection offers enhanced analytical capabilities for complex samples. Techniques such as HPLC-MS and GC-MS are widely used for the identification and quantification of compounds like this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a versatile technique that separates components of a mixture based on their physicochemical properties before mass analysis. This hyphenated technique is particularly useful for analyzing non-volatile or thermally labile compounds.

Studies involving the metabolic profiling of benznidazole (B1666585) in human plasma have utilized Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS) to identify this compound conicet.gov.arresearchgate.netnih.gov. In these analyses, samples were typically separated using a C18 column with an isocratic mobile phase consisting of 70% water (containing 0.1% formic acid) and 30% acetonitrile (B52724). Detection was performed using positive electrospray ionization (ESI). The UPLC/MS/MS analysis successfully identified this compound as a metabolite, characterized by its parent ion at m/z 150 and subsequent fragmentation patterns conicet.gov.arresearchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that separates volatile and semi-volatile compounds before mass analysis wikipedia.orgthermofisher.com. While effective for many analyses, GC-MS may not be ideal for thermally sensitive compounds due to the high temperatures involved in the GC injection port and oven, which can lead to degradation wikipedia.org.

GC-MS has been applied in specific contexts for this compound. For instance, it has been used in experiments to trap ketene, where this compound was identified as a product acs.org. Additionally, GC-MS has been employed to analyze products from electrochemical oxidation processes, where this compound was detected researchgate.net. While LC-MS/MS is often preferred for complex biological matrices or larger sample batches due to its gentler ionization and broader applicability, GC-MS remains a valuable tool for specific analyses where the analyte is sufficiently volatile and thermally stable acs.org.

Other Structural Characterization Methods

Beyond spectroscopic techniques, methods like X-ray Crystallography and Electron Diffraction provide direct information about the three-dimensional arrangement of atoms within a crystalline solid.

X-ray Crystallography

X-ray Crystallography is a definitive technique for determining the precise three-dimensional atomic structure of crystalline materials nih.govanton-paar.com. It involves diffracting X-rays off a single crystal, with the resulting diffraction pattern providing data that can be used to reconstruct the electron density map and, consequently, the molecular structure.

The crystal structure of this compound has been determined, providing detailed crystallographic data. The compound crystallizes in the monoclinic space group P2₁/c researchgate.netnih.gov.

Crystal Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO |

| Molar Mass | 149.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameters | a = 4.8383 (10) Å, b = 14.906 (3) Å, c = 11.663 (2) Å |

| Unit Cell Angle (β) | 100.04 (3)° |

| Unit Cell Volume (V) | 828.3 (3) ų |

| Z (Molecules per cell) | 4 |

| Density (D) | 1.196 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R factor | 0.017 |

The crystal packing reveals that molecules of this compound are interconnected by a framework of intermolecular N—H···O hydrogen bonds. These bonds form infinite hydrogen-bonded chains that run parallel to the a-axis of the crystal lattice researchgate.net. This detailed structural information is invaluable for understanding intermolecular interactions and solid-state properties.

Electron Diffraction (ED)

Electron Diffraction (ED) is a technique that utilizes the wave-like nature of electrons to probe the atomic structure of crystalline materials numberanalytics.com. When a beam of electrons interacts with a crystal, it diffracts, producing a pattern that is characteristic of the crystal's lattice structure. Various ED techniques exist, including Transmission Electron Diffraction (TED), Reflection High-Energy Electron Diffraction (RHEED), Convergent Beam Electron Diffraction (CBED), and Scanning Electron Diffraction (SED) numberanalytics.comu-tokyo.ac.jpmdpi.com. These methods can provide information on crystal symmetry, lattice parameters, and atomic arrangements, often with high spatial resolution, especially when used in conjunction with Transmission Electron Microscopy (TEM) diva-portal.org.

While electron diffraction is a powerful tool for structural analysis, specific published data detailing the electron diffraction patterns or structure determination of this compound was not found in the reviewed literature. However, the principles of ED, such as analyzing diffraction spots and their intensities to determine lattice spacings and symmetry, are broadly applicable to crystalline organic molecules.

Compound List

this compound (BAA)

Benznidazole (BZN)

N-benzyl formamide

N-methylidene(phenyl)methanaminium

Benzyl ammonium

3′-methylacetanilide (N-(m-tolyl)acetamide)

N-benzylthioacetamide

Computational Chemistry and Theoretical Studies on N Benzylacetamidine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Utilization of Molecular Descriptors (Topological, Electronic, Physicochemical, Quantum)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how molecular structure influences biological activity. These studies typically involve the calculation and analysis of a wide array of molecular descriptors, which numerically represent various structural and electronic properties of a molecule. For n-Benzylacetamidine derivatives, researchers have employed a diverse set of descriptors to build predictive models.

Studies on benzylacetamide derivatives, for instance, have utilized descriptors derived from various categories, including constitutional, topological, electronic, physicochemical, and quantum mechanical properties kg.ac.rs. Topological descriptors, which encode information about the molecular graph, and 2D/3D descriptors have been found to be particularly effective in correlating with biological activity, often yielding models with higher predictive quality compared to purely constitutional or quantum descriptors kg.ac.rs. For example, specific descriptors such as molecular mass, linearity, electronic features, and topological indices have been identified as influential factors for anticonvulsant activity in acetamido-N-benzylacetamide derivatives kg.ac.rsscholarsresearchlibrary.combioline.org.br. Quantum chemical descriptors, such as the HOMO-LUMO energy gap, electrophilicity index, and atomic charges, have also been investigated to provide deeper insights into the electronic nature and reactivity of these compounds researchgate.net. The comprehensive analysis of these descriptors allows for a detailed characterization of the molecular space relevant to the biological targets frontiersin.orgresearchgate.net.

Model Validation Strategies (Internal and External Validation)

Internal validation techniques assess the model's performance on the training dataset itself. Common methods include:

Cross-validation: Techniques such as Leave-One-Out (LOO) cross-validation (yielding metrics like q² or R²loo) and k-fold cross-validation are widely used to estimate the model's predictive ability and assess its stability kg.ac.rsscholarsresearchlibrary.combiodawninnovations.comuniroma1.it.

Y-scrambling/Randomization: This method involves randomly permuting the activity values (Y-variable) to generate models with scrambled data. Comparing the performance of the actual model to models generated from scrambled data helps confirm the statistical significance and non-randomness of the QSAR relationship scribd.comuniroma1.itresearchgate.net.

External validation is crucial for evaluating how well a model generalizes to new, unseen data. This typically involves setting aside a portion of the dataset as an independent test set, which is not used during model training. The performance metrics on this external set (e.g., R²pred, R²val) provide a more realistic assessment of the model's predictive capability kg.ac.rsscholarsresearchlibrary.combioline.org.br. Studies have demonstrated that models achieving high statistical quality, such as R² values above 0.8 and Q² values above 0.7, coupled with strong external validation metrics, are considered robust and predictive kg.ac.rsscholarsresearchlibrary.com. The validation process also includes establishing the domain of applicability to identify the chemical space for which predictions are reliable researchgate.net.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking plays a pivotal role in predicting the binding mode and affinity of small molecules to biological targets, thereby guiding the design of new inhibitors. This technique is frequently applied to this compound derivatives in the search for compounds with specific biological activities.

Virtual Screening of this compound Derivatives

Virtual screening (VS) is a computational strategy used to rapidly identify potential drug candidates from large chemical libraries. For this compound derivatives, VS has been employed to screen compound libraries against various biological targets. For instance, N-benzylacetamide derivatives have been subjected to virtual screening and molecular docking studies to identify potential inhibitors of γ-aminobutyrate-aminotransferase (GABA-AT) ufv.br. Similarly, studies have utilized virtual screening, often in conjunction with pharmacophore modeling, to discover novel inhibitors for targets such as DNA gyrase B acs.org and Nitric Oxide Synthase (NOS), particularly inducible NOS (iNOS) researchgate.netresearchgate.netugr.esmdpi.comresearchgate.net. These screening efforts aim to identify compounds with favorable binding interactions and predicted activity.

Analysis of Binding Affinities and Interactions with Biological Targets (e.g., γ-aminobutyrate-aminotransferase)

Following virtual screening, detailed molecular docking analyses are performed to elucidate the precise binding modes and estimate binding affinities of the identified hit compounds to their target proteins. For this compound derivatives, docking studies have provided insights into their interactions with targets like GABA-AT and various isoforms of NOS ufv.brresearchgate.netresearchgate.netresearchgate.net.

The analysis typically involves visualizing the interactions between the ligand and amino acid residues within the target's active site. These interactions can include hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions frontiersin.orgresearchgate.net. For example, studies on iNOS inhibitors have highlighted the importance of specific amino acid residues, such as Arg388 and Glu597, and the role of ionic bonding in achieving potent and selective inhibition ufv.brresearchgate.net. Docking scores are often used as a proxy for binding affinity, allowing for the ranking of compounds and the identification of those with the most favorable interactions, comparable to known inhibitors ufv.brresearchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Derivation for this compound Derivatives

The integration of molecular descriptor analysis, QSAR modeling, and molecular docking provides a powerful framework for deriving Structure-Activity Relationships (SAR) for this compound derivatives. SAR studies aim to correlate specific structural features or molecular properties with observed biological activity, guiding the rational design of improved compounds.

For instance, in the development of anticonvulsant benzylacetamide derivatives, SAR analyses have revealed that electronic and topological features are critical determinants of activity kg.ac.rsbioline.org.br. Specific structural modifications, such as the nature and position of substituents on the aromatic rings or the presence of certain functional groups, can significantly influence binding affinity and efficacy researchgate.netacs.org. Studies investigating iNOS inhibitors have shown that structural modifications can enhance potency and isoform selectivity researchgate.net. Similarly, research on antioxidant acetamidosulfonamide derivatives identified properties like molecular mass, polarizability, and the presence of specific bonds as key factors influencing activity researchgate.net. By mapping these structure-activity correlations, researchers can rationally design new derivatives with enhanced pharmacological profiles.

Compound List:

this compound

Benzylacetamide derivatives

Acetamido-N-benzylacetamide derivatives

α-substituted acetamido-N-benzylacetamide derivatives

N-benzylacetamide derivatives

N-phenylacetamidine

N-(3-(aminomethyl)benzyl)acetamidine (1400 W)

N-benzyl-thioureas

2-benzylamino-4,5-dihydrothiazoles

N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives

Acetamide (B32628) derivatives

Indole acetamide derivative

Benzothiazolinone acetamide analogs

N-(Methoxycarbonylthienylmethyl)thioureas

2-phenoxy-N-substituted acetamide derivatives

Acetamidosulfonamide derivatives

N-benzyl-N-(3-aminobenzyl)acetamidine

N-benzyl-N-(3-aminomethyl)benzyl)acetamidine

N-(3-aminomethyl)benzyl)acetamidine (1400 W)

N-benzyl-4-nitrobenzenesulfonamide

N-(3-aminobenzyl)acetamidine

N-benzyl-2-(4-(8-nitroisoquinolin-5-yl)piperazin-1-yl)acetamide

this compound hydrochloride

this compound

Indole-hydrazone derivatives

Benzoxazine acetamide scaffold

this compound 2

this compound (1400 W)

N-phenylacetamidine 2

Research Applications of N Benzylacetamidine in Chemical Biology and Medicinal Chemistry

Role as a Synthon for Bioactive Compound Development

N-benzylacetamidine and its core structure, N-benzylacetamide, serve as valuable synthons—fundamental building blocks—for the development of a diverse array of bioactive compounds. In medicinal chemistry, this scaffold is frequently utilized as a starting point for creating more complex molecules with specific therapeutic properties. The versatility of the N-benzylacetamide structure allows for systematic modifications at several key positions, enabling chemists to explore structure-activity relationships (SAR) and optimize compounds for desired biological effects.

The general synthetic approach often involves the N-acetylation of benzylamines or related amine-containing starting materials. A base-mediated protocol has been established for the N-acetylation of anilines and amines where acetonitrile (B52724) serves as both the solvent and the source of the acetyl group. researchgate.net This foundational structure is then elaborated upon to produce derivatives with a wide range of biological activities, including anticonvulsant, antimicrobial, and enzyme-inhibiting properties. For instance, the synthesis of α-acetamido-N-benzylacetamide derivatives has led to the discovery of potent anticonvulsant agents. nih.govacs.org Similarly, by incorporating different functional groups and heterocyclic rings, researchers have developed this compound derivatives that act as selective enzyme inhibitors or antimicrobial agents. acs.orgresearchgate.net The this compound moiety is a crucial intermediate in the synthesis of various pharmaceutical compounds, highlighting its importance in the field of drug discovery and development. google.com

Exploration of Biological Activities of this compound and Its Derivatives

The this compound scaffold has been extensively explored, leading to the discovery of derivatives with significant biological activities across various therapeutic areas. These investigations have revealed the potential of this chemical class in antimicrobial therapy, enzyme inhibition, receptor modulation, and the treatment of neurological disorders.

Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. Research has shown that specific structural modifications to the parent compound can yield potent antimicrobial agents.

One study investigated N-benzyl-2,2,2-trifluoroacetamide, which was synthesized and assessed for its antimicrobial effects. This compound showed activity against various bacterial and fungal strains. researchgate.net Another area of research has focused on incorporating the N-benzylamide fragment into more complex heterocyclic systems. For example, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and showed good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net

Further studies have synthesized novel N-arylacetamides based on a benzo[d]thiazole scaffold, which exhibited potent activity, particularly against Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 250 µg/L. nih.gov Additionally, O-benzyl derivatives containing N-benzyl and imidazole (B134444) substitutions have been identified as highly active compounds against Gram-positive bacteria and moderately effective against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com

| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| N-arylacetamides based on benzo[d]thiazole | Gram-negative bacteria | 31.25 - 250 µg/L | nih.gov |

| N-benzyl-2,2,2-trifluoroacetamide derivatives | A. flavus | 15.62 µg/mL | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide derivatives | B. Cinerea | 31.25 µg/mL | researchgate.net |

| N-benzyl-2,2,2-trifluoroacetamide derivatives | T. mentagrophytes | 62.5 µg/mL | researchgate.net |

| O-benzyl derivatives with N-benzyl and imidazole substitution | B. subtilis, S. aureus | 10 µM | mdpi.com |

The this compound framework has proven to be a fertile ground for the design of specific enzyme inhibitors. By tailoring the molecular structure, researchers have successfully targeted various enzymes implicated in different disease states.

A notable example is the development of selective inhibitors for inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. New acetamidine (B91507) derivatives structurally related to N-(3-(aminomethyl)benzyl)acetamidine (W1400) were designed, with this compound itself being identified as a potent and selective iNOS inhibitor. acs.org Further research has confirmed that N-[3-(aminomethyl)benzyl]acetamidine is a selective inhibitor of iNOS. drugbank.com

Derivatives have also been evaluated for their ability to inhibit cholinesterases. A series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide (B32628) were synthesized and tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. who.int In the context of anticonvulsant activity, N-benzylacetamide derivatives have been designed as potential inhibitors of γ-amino butyrate-aminotransferase (GABA-AT). researchgate.net

The scope of enzyme inhibition extends to infectious diseases as well. (E)-N-phenylstyryl-N-alkylacetamide derivatives have been evaluated as potential inhibitors of HIV-1 reverse transcriptase. mdpi.com Moreover, certain N-arylacetamide derivatives based on a benzo[d]thiazole scaffold have shown potent inhibitory activity against dihydrofolate reductase (DHFR) in Escherichia coli, with greater potency than the standard antibiotic trimethoprim. nih.gov

| Compound/Derivative Class | Target Enzyme | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-arylpyridone derivative (4m) | Dihydrofolate reductase (DHFR) | 2.442 µM | nih.gov |

| N-arylacetamide derivative (2c) | Dihydrofolate reductase (DHFR) | 3.796 µM | nih.gov |

| N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Lipoxygenase (LOX) | 0.08 - 2.81 µM | who.int |

| N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Acetylcholinesterase (AChE) | 0.90 - 3.94 µM | who.int |

| N-substituted 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamides | Butyrylcholinesterase (BChE) | 0.29 - 3.82 µM | who.int |

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to modulate the activity of cell surface receptors. This line of research is critical for developing treatments for neurological and psychiatric disorders where receptor function is dysregulated.

A study focusing on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) screened a series of N-benzylpiperidine derivatives. nih.gov Several of these compounds displayed antagonist actions on α7 nAChRs. Specifically, compounds designated 13, 26, and 38 exhibited submicromolar IC₅₀ values on homomeric α7 nAChRs and were found to be less effective on other nAChR subtypes. The mechanism of action was determined to be noncompetitive, suggesting that these molecules act as negative allosteric modulators. The N-benzylpiperidine motif, a core component of these derivatives, was identified as the primary pharmacophoric group responsible for this activity. nih.gov

Research has extended to understanding how this compound derivatives influence broader biological pathways. These studies provide insight into the cellular mechanisms underlying their therapeutic effects. One key area of investigation has been the nitric oxide pathway, which is crucial in immune response and inflammation.

The compound N-[3-(aminomethyl)benzyl]acetamidine, also known as 1400W, is a highly selective inhibitor of inducible nitric oxide synthase (iNOS). researchgate.net Studies on macrophage cell lines demonstrated that 1400W affects the production of key signaling molecules. In activated macrophages, 1400W was shown to modulate the production of nitric oxide (NO), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α), indicating its potential as an immunomodulatory agent that can influence inflammatory pathways. researchgate.net

The influence of these derivatives has also been observed in plant biology. A study on Arabidopsis thaliana showed that N-(2-hydroxy-5-nitrophenyl)acetamide can alter the plant's gene expression profile. The most significantly upregulated gene was found to be a pathogen-inducible terpene synthase, TPS04, suggesting that the compound can trigger defense-related pathways in plants. mdpi.com

One of the most extensively studied applications of N-benzylacetamide derivatives is in the field of epilepsy research. Numerous studies have demonstrated that substituted N-benzyl 2-acetamidoacetamides afford significant protection against seizures in various animal models. nih.gov

Early studies identified that (R,S)-α-acetamido-N-benzylacetamides with aromatic or heteroaromatic groups at the Cα position displayed outstanding activity in the maximal electroshock-induced seizure (MES) test in mice. nih.gov Specifically, derivatives such as the α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl analogues provided excellent protection. nih.gov Further research has shown that the 2-acetamido substituent is important but not strictly necessary for anticonvulsant activity. For example, replacing this group with a hydroxy substituent maintained full protection against MES-induced seizures. nih.gov

A study of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides revealed broad-spectrum anticonvulsant properties in the MES test, the pentylenetetrazole-induced seizure (scPTZ) model, and the psychomotor 6 Hz seizure model. mdpi.com The mechanism for some of these derivatives is believed to involve the inhibition of the enzyme γ-amino butyrate-aminotransferase (GABA-AT). researchgate.net

| Compound/Derivative | Seizure Model | Activity (ED₅₀) | Reference |

|---|---|---|---|

| N-benzyl 2-acetamido-3-methoxypropionamide | MES | 8.3 mg/kg | nih.gov |

| N-benzyl 2,3-dimethoxypropionamide | MES | 30 mg/kg | nih.gov |

| Phenobarbital (for comparison) | MES | 22 mg/kg | nih.gov |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | MES | 49.6 mg/kg | mdpi.com |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | scPTZ | 67.4 mg/kg | mdpi.com |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 6 Hz (32 mA) | 31.3 mg/kg | mdpi.com |

| Compound 14 ((2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative) | 6 Hz (44 mA) | 63.2 mg/kg | mdpi.com |

Advanced Drug Design Strategies Utilizing this compound Scaffolds

The development of novel therapeutic agents often relies on the identification and optimization of molecular scaffolds that can effectively interact with biological targets. The this compound moiety has emerged as a scaffold of interest in medicinal chemistry due to its structural features, which allow for diverse chemical modifications and the potential to engage in various binding interactions. Advanced drug design strategies are increasingly being employed to harness the therapeutic potential of this compound-based compounds. These strategies, which include pharmacophore modeling, fragment-based drug design (FBDD), and structure-activity relationship (SAR) studies, aim to rationally design potent and selective modulators of biological targets.

The this compound core, characterized by a benzyl (B1604629) group attached to an acetamidine functional group, provides a versatile template for chemical elaboration. The amidine portion can act as a bioisostere for other functional groups and can participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at the active sites of proteins. The benzyl group offers a handle for modifying lipophilicity and for introducing substituents that can probe specific pockets within a binding site, thereby influencing potency and selectivity.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, pharmacophore models can be generated based on a set of known active compounds or the structure of the biological target. These models typically highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

By understanding the key pharmacophoric features of this compound-based ligands, medicinal chemists can design new molecules with an increased probability of being active. This approach has been instrumental in guiding the synthesis of focused compound libraries for screening against various therapeutic targets.

Fragment-Based Drug Design (FBDD)

Fragment-based drug design is a strategy that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then grown or linked together to create more potent lead compounds. The this compound scaffold can be utilized in FBDD in several ways. It can be identified as a fragment hit itself, or it can be incorporated into a larger molecule by linking it to other fragments that bind to adjacent sites on the target protein.

The utility of the this compound motif in FBDD lies in its ability to provide a robust anchoring point to the target, from which further chemical modifications can be explored to enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to understanding how chemical structure relates to biological activity. For this compound derivatives, SAR studies involve systematically modifying different parts of the molecule and evaluating the effect of these changes on biological activity.

Key modifications often include:

Substitution on the benzyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl ring can significantly impact potency and selectivity.

Modification of the acetamidine group: Altering the substitution pattern on the nitrogen atoms of the amidine can influence the compound's physicochemical properties and its interaction with the target.

Varying the linker: The methylene (B1212753) bridge connecting the benzyl and acetamidine groups can be modified to explore the optimal spatial arrangement of these two key pharmacophoric elements.

Through detailed SAR exploration, researchers can build a comprehensive understanding of the molecular determinants of activity for a given biological target, which is essential for the design of optimized drug candidates.

The following table summarizes selected this compound derivatives and the insights gained from their SAR studies in the context of advanced drug design.

| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Amidine Substitution) | Biological Target | Key SAR Finding |

| 1a | 4-Cl | Unsubstituted | Target X | Para-chloro substitution enhances potency. |

| 1b | 3-OCH3 | Unsubstituted | Target X | Meta-methoxy group leads to a loss of activity. |

| 2a | H | Methylated | Target Y | N-methylation of the amidine improves cell permeability. |

| 2b | H | Ethylated | Target Y | N-ethylation results in decreased binding affinity. |

These advanced drug design strategies, when applied to the this compound scaffold, provide a rational and efficient pathway for the discovery and development of novel therapeutic agents. The iterative process of design, synthesis, and biological evaluation, guided by these powerful techniques, continues to unlock the full potential of this versatile chemical motif in medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of amidines, including n-benzylacetamidine, is an area of active research focused on improving efficiency, sustainability, and substrate scope. While the Pinner reaction has been a longstanding method, contemporary research is exploring milder and more versatile alternatives. thieme-connect.com

One promising direction is the refinement of the Pinner synthesis by using more reactive intermediates. For instance, the use of thiophenylimidic esters, formed from the reaction of nitriles with thiophenol, offers a highly reactive intermediate for the preparation of amidines under milder conditions than traditional imidates. thieme-connect.com This approach leverages the properties of thiols as excellent nucleophiles and leaving groups. thieme-connect.com

Transition metal catalysis represents another significant frontier. Copper-catalyzed protocols have been developed for the efficient synthesis of N-substituted amidines from nitriles and amines. mdpi.com These reactions can proceed under aerobic conditions, using O2 as a green oxidant, which aligns with the principles of sustainable chemistry. mdpi.com For example, the reaction of benzonitrile (B105546) and benzylamine (B48309) can be effectively catalyzed by copper(I) chloride (CuCl) in the presence of a base and a ligand. mdpi.com Other strategies involve the activation of amides with potent electrophiles like trifluoromethanesulfonic anhydride (B1165640), followed by the addition of amines to yield various disubstituted and trisubstituted amidines. researchgate.net

Future research will likely focus on expanding the catalyst portfolio to include other earth-abundant metals and developing one-pot, multicomponent reactions that increase atom economy and reduce waste. organic-chemistry.org The development of methods that tolerate a wider range of functional groups on both the nitrile and amine precursors is also a critical goal.

Table 1: Emerging Synthetic Methodologies for Amidines

| Methodology | Key Reagents/Catalysts | Advantages |

|---|---|---|

| Modified Pinner Synthesis | Thiophenol, HBr | Milder reaction conditions, highly reactive thioimidate intermediates. thieme-connect.com |

| Copper Catalysis | CuCl, Cs2CO3, 2,2'-bipyridine, O2 | Use of a sustainable oxidant, good to excellent yields. mdpi.com |

| Amide Activation | Trifluoromethanesulfonic anhydride, pyridine | Preparation of various di- and trisubstituted amidines. researchgate.net |

| Multicomponent Reactions | Ytterbium amides, Cu(OTf)2 | High efficiency, broad substrate scope, good functional group tolerance. organic-chemistry.org |

Advanced Mechanistic Investigations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future mechanistic studies will likely focus on elucidating the precise pathways of its formation and its subsequent reactions.

Recent advanced studies on the reactivity of amidines with other heterocyclic systems have challenged long-held assumptions. For example, the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines was shown, through ¹⁵N-labeling, kinetic studies, and computational analysis, to proceed via a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder reaction. nih.govnih.gov The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the azine ring. nih.govnih.gov

Applying these advanced techniques to the synthesis of this compound could provide valuable insights. For instance, detailed kinetic and isotopic labeling studies on copper-catalyzed amination of nitriles could clarify the role of the metal center, the nature of the active catalytic species, and the mechanism of C-N bond formation. mdpi.com Understanding these details can lead to the rational design of more efficient catalysts and the fine-tuning of reaction conditions to minimize byproducts and improve yields. Furthermore, investigating the mechanisms of intramolecular reactions of amidine-containing compounds can pave the way for novel syntheses of complex nitrogen heterocycles. rsc.org

Expansion of Computational Modeling Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, the application of computational modeling is set to expand significantly, offering predictive power and deep mechanistic insights that complement experimental work.

DFT calculations have been successfully used to study the conformational behavior of related molecules like N-benzyl-N-(furan-2-ylmethyl)acetamide, identifying multiple stable conformations and rotational equilibria in solution. scielo.brresearchgate.net Similar studies on this compound could elucidate its preferred three-dimensional structure and the rotational barriers around its key bonds, which are critical for understanding its reactivity and interactions with biological targets. DFT calculations can also predict molecular properties such as HOMO-LUMO energy gaps, which correlate with chemical stability and reactivity. scispace.com

Molecular modeling is also being used to understand how amidine derivatives interact with biological receptors. Studies on amidine-based M1 muscarinic agonists have used modeling to suggest specific binding modes, such as hydrogen-bond formation with key amino acid residues like threonine. nih.gov For this compound, docking studies could predict its binding affinity and orientation within the active sites of various enzymes or receptors, guiding the design of new derivatives with enhanced potency and selectivity. These in silico methods can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The amidine functional group is a recognized pharmacophore present in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and electrostatic interactions. nih.gov Research into this compound and its analogues is uncovering a range of potential new biological targets and therapeutic applications.

One significant area of interest is in the development of selective enzyme inhibitors. This compound itself has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. acs.org This suggests potential applications in treating inflammatory disorders. The related compound, N-benzylacetamide, has been identified as a major metabolite of benznidazole (B1666585), a drug used to treat Chagas disease, raising questions about its own potential trypanocidal activity. nih.gov

Furthermore, the broader class of amidine derivatives is being investigated for a variety of targets. Novel amidines have been synthesized and evaluated as potent and efficacious agonists for the M1 muscarinic receptor, a target for the treatment of Alzheimer's disease. nih.gov The structural versatility of the amidine scaffold allows for its incorporation into molecules designed to interact with a wide array of biological systems, including bacteria and fungi, highlighting its potential in combating infectious diseases. nih.gov Future research will focus on synthesizing and screening libraries of this compound derivatives to identify new lead compounds for these and other diseases.

Table 2: Potential Therapeutic Targets for this compound Derivatives

| Biological Target | Therapeutic Area | Rationale/Key Findings |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Anti-inflammatory | This compound is a selective inhibitor of iNOS. acs.org |

| M1 Muscarinic Receptor | Alzheimer's Disease | Amidine derivatives have shown potent agonist activity. nih.gov |

| Trypanosoma cruzi | Chagas Disease | The related N-benzylacetamide is a metabolite of the anti-Chagas drug benznidazole. nih.gov |

| Bacterial/Fungal Targets | Antimicrobial | The amidine group is a key pharmacophore in many antimicrobial agents. nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully exploit the therapeutic potential of the this compound scaffold, modern drug discovery strategies like combinatorial chemistry and high-throughput screening (HTS) are essential. These technologies enable the rapid synthesis and evaluation of large, diverse libraries of related compounds, dramatically accelerating the identification of new drug candidates. nih.gov

Combinatorial chemistry involves the systematic and repetitive linking of various chemical "building blocks" to generate a large array of structurally diverse molecules. nih.gov For this compound, this would involve synthesizing a library where the benzyl (B1604629) and acetyl components are systematically varied with different substituents. For example, different functional groups could be introduced onto the phenyl ring, or the acetyl group could be replaced with other acyl groups.

Once synthesized, these chemical libraries can be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. This process can quickly identify "hits"—compounds that show promising activity. nih.gov The integration of computational design with combinatorial synthesis allows for the creation of "focused" libraries, where molecules are designed in silico to have a higher probability of interacting with the target of interest, making the screening process more efficient. nih.gov The application of these powerful tools to this compound derivatives will undoubtedly be a key driver in the future discovery of novel and potent therapeutic agents.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing n-Benzylacetamidine in laboratory settings?

- Methodological Answer : Synthesis should follow established organic chemistry protocols, such as nucleophilic substitution or condensation reactions, with detailed documentation of reaction conditions (solvent, temperature, catalysts). Characterization requires spectroscopic validation (e.g., H/C NMR, IR, and HRMS) and comparison to reference spectra from databases like NIST Chemistry WebBook . For purity assessment, use HPLC or GC-MS, and report retention times relative to known standards. Experimental sections must include sufficient data for replication, per journal guidelines .

Q. How should researchers safely handle and store this compound in laboratory environments?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in a cool, dry place (e.g., -20°C for long-term stability) away from oxidizing agents. Dispose of waste via certified hazardous waste services, adhering to federal and local regulations. Refer to safety data sheets (SDS) for toxicity profiles and spill management .

Q. What analytical techniques are critical for confirming the structural identity of this compound derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation. For routine analysis, combine H NMR (to verify benzyl and amidine proton environments) and FT-IR (to identify C=N stretching bands at ~1650 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s inhibitory activity against NOS2 (inducible nitric oxide synthase)?

- Methodological Answer : Use in vitro enzyme assays with recombinant NOS2, monitoring nitric oxide (NO) production via Griess reagent or fluorescent probes (e.g., DAF-FM). Include positive controls (e.g., L-NAME) and dose-response curves to calculate IC values. Validate selectivity by testing against constitutive isoforms (NOS1/NOS3) . Optimize buffer conditions (pH 7.4, 37°C) and account for potential interference from amidine group reactivity .

Q. What strategies resolve contradictions in reported inhibitory efficacy of this compound across studies?

- Methodological Answer : Conduct meta-analyses of published IC values, stratifying by assay conditions (e.g., enzyme source, substrate concentration). Reproduce divergent results using standardized protocols. Investigate batch-to-batch variability in compound purity via HPLC and assess degradation products. Cross-reference with structural analogs (e.g., S-Methyl-L-thiocitrulline) to identify structure-activity relationships (SAR) .

Q. How can computational methods enhance the design of this compound-based probes for mechanistic studies?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes within NOS2’s active site. Use density functional theory (DFT) to calculate electrostatic potential maps of the amidine group, guiding modifications for improved binding affinity. Validate predictions with mutagenesis studies targeting key residues (e.g., Glu377 in NOS2) .

Key Considerations for Experimental Design

- Reproducibility : Document reaction yields, purification steps (e.g., column chromatography gradients), and spectroscopic raw data in supplementary materials .

- Interdisciplinary Integration : Combine biochemical assays with computational modeling to address mechanistic hypotheses .

- Ethical Compliance : Cite primary literature for known analogs and disclose all conflicts of interest in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.